molecular formula C12H14BrFO B1324688 4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone CAS No. 898765-84-9

4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone

Cat. No. B1324688
M. Wt: 273.14 g/mol
InChI Key: HFKRLLMBHOXVMK-UHFFFAOYSA-N
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Description

4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14BrFO and a molecular weight of 273.14 . It is a clear, purple oil and is used in scientific research due to its unique properties, making it valuable for various applications, including drug synthesis, organic chemistry reactions, and material science studies.


Molecular Structure Analysis

The molecular structure of 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone consists of a butyrophenone backbone with bromine and fluorine substitutions at the 4’ and 2’ positions, respectively, and two methyl groups at the 2 position . The InChI code for this compound is 1S/C12H14BrFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone is a clear, purple oil . It has a molecular weight of 273.14 . The InChI code for this compound is 1S/C12H14BrFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a part of studies focusing on the synthesis and characterization of bromophenols and their derivatives, which exhibit a range of chemical properties useful in various applications. For instance, the synthesis of bromophenols and their derivatives has shown the capacity to inhibit human cytosolic carbonic anhydrase II, an enzyme relevant in treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Fluorescence and Photoluminescence Properties

  • Compounds related to 4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone have been studied for their fluorescence properties. For instance, 1-Bromo-4-( 2,2-diphenylvinyl) benzene exhibited significant fluorescence intensity in both solution and solid state, indicating its potential for applications requiring high-intensity fluorescence or solid-state light-emitting materials (Liang Zuo-qi, 2015).

Photoinduced DNA Cleavage

  • Bromofluoroacetophenone derivatives, structurally similar to 4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone, have been investigated for their ability to cleave DNA upon excitation. These studies are crucial in understanding the compound's potential applications in molecular biology and genetic engineering (Wender & Jeon, 2003).

Antioxidative Properties

  • While not directly related to 4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone, compounds like 2-Bromo-4'-nitroacetophenone have been studied for their antioxidative effects, indicating a potential area of research for related compounds in understanding their role in oxidative stress and related health conditions (Run-Xia Han, 2018).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRLLMBHOXVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642450
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone

CAS RN

898765-84-9
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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